molecular formula C14H16N2O9S B1364972 6-Maleimidocaproic acid sulfo-NHS CAS No. 103848-61-9

6-Maleimidocaproic acid sulfo-NHS

Cat. No.: B1364972
CAS No.: 103848-61-9
M. Wt: 388.35 g/mol
InChI Key: NWHAVGHJSKQCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has gained attention due to its potential therapeutic and environmental applications.

Preparation Methods

The synthesis of 6-Maleimidocaproic acid sulfo-NHS involves several steps. One common method includes the reaction of 6-maleimidohexanoic acid with N-hydroxysuccinimide ester under specific conditions. The reaction typically occurs in a buffered solution at pH 7.5 for the initial coupling with primary amines, followed by a second coupling at pH 6.8 with free thiol groups .

Chemical Reactions Analysis

6-Maleimidocaproic acid sulfo-NHS undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can also occur, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents, forming new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Maleimidocaproic acid sulfo-NHS has several scientific research applications:

    Chemistry: It is used as a crosslinking agent in various chemical reactions, facilitating the formation of stable compounds.

    Biology: The compound is employed in the preparation of enzyme immunoconjugates and hapten-carrier conjugates.

    Medicine: It has potential therapeutic applications, including its use in the development of monoclonal antibodies.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Maleimidocaproic acid sulfo-NHS involves its ability to form stable bonds with primary amines and thiol groups. This property makes it an effective crosslinking agent, facilitating the formation of stable compounds and conjugates. The molecular targets and pathways involved include the formation of amide and thioether bonds under specific pH conditions .

Comparison with Similar Compounds

6-Maleimidocaproic acid sulfo-NHS is unique due to its specific chemical structure and reactivity. Similar compounds include:

    6-(2,5-Dioxopyrrol-1-yl)hexanoic acid N-hydroxysuccinimide ester: Known for its use as a crosslinking agent.

    2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Another crosslinking agent with similar reactivity.

    6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid: Known for its unique aromatic properties.

These compounds share similar reactivity but differ in their specific applications and chemical properties.

Properties

IUPAC Name

1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O9S/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24/h5-6,9H,1-4,7-8H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHAVGHJSKQCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401052
Record name 1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103848-61-9
Record name 1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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